molecular formula C19H17N3O4S B2498825 Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate CAS No. 688355-90-0

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate

Cat. No. B2498825
CAS RN: 688355-90-0
M. Wt: 383.42
InChI Key: JSYZNSFMQNVIBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate and related compounds involves several steps, including the interaction of precursors under specific conditions. For instance, Grigoryan (2017) describes a synthesis route involving ethyl 4'-amino-5',8'-dimethyl-1'H-spiro[cyclopentane-1,2'-naphthalene]-3'-carboxylate reacting with allyl isothiocyanate, leading to derivatives of benzo[h]quinazoline with an allyl group in the 3-position (Grigoryan, 2017).

Molecular Structure Analysis

The structural elucidation of such compounds is supported by various spectroscopic techniques. Saidj et al. (2022) performed comprehensive analyses using FTIR, UV-Vis, NMR, and theoretical calculations to study the molecular structure, including HOMO-LUMO energies, of a related heterocyclic aromatic organic compound (Saidj et al., 2022).

Chemical Reactions and Properties

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate undergoes various chemical reactions, yielding a series of derivatives with potential biological activities. Markosyan et al. (2015) discussed the synthesis of 2-sulfanyl-substituted derivatives and their high anti-monoamine oxidase and antitumor activity, showcasing the compound's reactivity and functional utility in medicinal chemistry (Markosyan et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's applicability. Marjani (2013) provided insights into the crystal structure of a related compound, shedding light on its intramolecular hydrogen bonding and crystal packing, which are vital for understanding the physical characteristics of such molecules (Marjani, 2013).

Chemical Properties Analysis

The chemical behavior, including reactivity towards various substrates and the formation of derivatives, is essential for the compound's functional diversity. Kalhor (2015) described a one-pot synthesis method that illustrates the compound's ability to react under environmentally friendly conditions, leading to novel derivatives with potential pharmacological applications (Kalhor, 2015).

Scientific Research Applications

  • Anti-Monoamine Oxidase and Antitumor Activity : Synthesized derivatives of Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate demonstrated high anti-monoamine oxidase and antitumor activity. This study involved the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and their subsequent transformation into 1-sulfanyl-substituted triazolobenzoquinazolines, indicating their potential in therapeutic applications (Markosyan et al., 2015).

  • Monoamine Oxidase Inhibition and Antitumor Properties : Similar compounds were also reported to inhibit 5-HT deamination, indicating their potential in affecting brain monoamine oxidase (MAO) activity. Some compounds within this group exhibited moderate therapeutic effects, suppressing tumor growth by 50–60%, suggesting their utility in cancer treatment (Markosyan et al., 2008).

  • Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : A study on a series of 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives, which are structurally similar to Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate, revealed their role as potent covalent-binding, irreversible inhibitors of the kinase domain of VEGFR-2. These compounds inhibited VEGF-stimulated autophosphorylation in cells and displayed antitumor activity in in vivo models (Wissner et al., 2005).

Antitumor and Antimicrobial Properties

  • Significant Antitumor Activity : Certain derivatives were found to exhibit significant antitumor activity against various human tumor cell lines, such as melanoma, ovarian, renal, prostate, breast, and colon cancer. Some compounds even outperformed reference drugs like 5-fluorouracil, underlining the potential of these compounds in cancer therapy (El-Badry et al., 2020).

  • Broad Biological Activity : The compounds synthesized from Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate and related structures have shown a wide range of biological activities. This includes potential antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties, making them versatile in the field of medicinal chemistry (Párkányi et al., 2000; El-Shenawy, 2017; Kabra et al., 2011).

Future Directions

The future research directions for this compound could include further studies to elucidate its mechanism of action, potential applications in medicinal chemistry, and optimization of its synthesis process .

properties

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-24-17(23)10-27-19-21-14-6-4-3-5-13(14)18(22-19)20-12-7-8-15-16(9-12)26-11-25-15/h3-9H,2,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZNSFMQNVIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate

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